(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide
CAS No.: 300672-67-7
Cat. No.: VC4372090
Molecular Formula: C19H21NO3
Molecular Weight: 311.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300672-67-7 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.381 |
| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H21NO3/c1-13-5-6-14(2)16(11-13)20-19(21)10-8-15-7-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-8+ |
| Standard InChI Key | GWCQTLRXSXRLJY-CSKARUKUSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Introduction
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is an organic compound belonging to the class of amides. It features a prop-2-enamide backbone with specific substitutions, including a dimethoxyphenyl group and a dimethylphenyl group, which contribute to its unique chemical properties and potential biological activities.
Synthesis Methods:
-
Amide Coupling Reactions: This involves the condensation of a suitable acid chloride with an amine in the presence of a coupling reagent.
-
Other Organic Chemistry Techniques: Various methods can be employed to form the amide bond, depending on the availability of starting materials.
Chemical Reactions:
-
Nucleophilic Addition: The double bond can undergo nucleophilic addition reactions.
-
Electrophilic Substitution: The aromatic rings may undergo electrophilic substitution reactions.
Potential Uses:
-
Pharmacological Agents: Its structure suggests potential as a pharmacological agent, possibly interacting with biological targets.
-
Chemical Intermediates: It could serve as an intermediate in the synthesis of more complex molecules.
Research Findings and Future Directions
While extensive research on the compound's pharmacodynamics and pharmacokinetics is lacking, preliminary studies could provide insights into its biological activity. Experimental characterization techniques, such as melting point determination and solubility tests, are essential for understanding its physical and chemical properties.
Future Research Directions:
-
Biological Assays: Conducting biological assays to determine its efficacy and safety.
-
Structural Modifications: Exploring structural modifications to enhance its biological activity.
Comparison with Related Compounds
Comparing (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide with other compounds in the same class can provide insights into its unique properties and potential applications.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | C19H21NO3 | 314.38 g/mol | 300672-67-7 |
| 3-(2,4-Dimethoxyphenyl)propionamide | C11H15NO3 | 209.24 g/mol | CID 592025 |
| (2E)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C18H18O4 | 298.3 g/mol | CID 5712095 |
This comparison highlights the differences in molecular size and structure among these compounds, which can influence their chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume